molecular formula C21H19N3O7S2 B269699 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate

4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate

Cat. No. B269699
M. Wt: 489.5 g/mol
InChI Key: FDSVZRYZFRNRCH-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the sulfonate family and has been shown to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it has been suggested that this compound may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate has a variety of biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. In addition, studies have suggested that this compound may also have antioxidant properties, which could help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for the development of new anti-cancer agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which could limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research on 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate. One area of research that is particularly promising is the development of new anti-cancer agents based on this compound. Researchers could also explore the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, future research could focus on elucidating the mechanism of action of this compound and identifying potential targets for drug development.

Synthesis Methods

The synthesis of 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate involves the reaction of 4-nitro-m-toluenesulfonic acid with 4-methylphenylhydrazine to form the intermediate product, 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonamide. This intermediate is then treated with sulfuric acid and acetic anhydride to form the final product, 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate.

Scientific Research Applications

4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the development of anti-cancer agents. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer.
In addition to its anti-cancer properties, 4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate has also been shown to have anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate

Molecular Formula

C21H19N3O7S2

Molecular Weight

489.5 g/mol

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C21H19N3O7S2/c1-15-3-10-19(11-4-15)32(27,28)23-22-14-17-6-8-18(9-7-17)31-33(29,30)20-12-5-16(2)21(13-20)24(25)26/h3-14,23H,1-2H3/b22-14+

InChI Key

FDSVZRYZFRNRCH-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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